Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate Glycerol 1, 2-di-(9Z-octadecenoate) 3-octadecanoate, also known as 1, 2-dioleoyl-3-octadecanoylglycerol or a, b-dioleostearin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 2-di-(9Z-octadecenoate) 3-octadecanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 2-di-(9Z-octadecenoate) 3-octadecanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 2-di-(9Z-octadecenoate) 3-octadecanoate is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 2-di-(9Z-octadecenoate) 3-octadecanoate can be found in fats and oils. This makes glycerol 1, 2-di-(9Z-octadecenoate) 3-octadecanoate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 113829-10-0
VCID: VC20847084
InChI: InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C57H106O6
Molecular Weight: 887.4 g/mol

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

CAS No.: 113829-10-0

Cat. No.: VC20847084

Molecular Formula: C57H106O6

Molecular Weight: 887.4 g/mol

* For research use only. Not for human or veterinary use.

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate - 113829-10-0

CAS No. 113829-10-0
Molecular Formula C57H106O6
Molecular Weight 887.4 g/mol
IUPAC Name 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate
Standard InChI InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
Standard InChI Key RYNHWWNZNIGDAQ-WGSDILPMSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Melting Point 22.5-23.5°C

Chemical Identity and Structure

Nomenclature and Identification

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate belongs to the class of organic compounds known as triacylglycerols. It possesses several synonyms in scientific literature, reflecting its structural composition. The compound has well-defined identification parameters that distinguish it from other similar lipid molecules .

ParameterInformation
Common NameGlycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Synonyms1,2-Dioleoyl-3-stearoyl-rac-glycerol, 1,2-Olein-3-Stearin, TG(18:1/18:1/18:0)
CAS Registry Number2410-28-8
Molecular FormulaC₅₇H₁₀₆O₆
Average Molecular Mass887.448 g/mol
Monoisotopic Mass886.799 g/mol
IUPAC Name1-[(9E)-octadec-9-enoyloxy]-3-(octadecanoyloxy)propan-2-yl (9E)-octadec-9-enoate

The compound's identification is critical for research purposes, allowing scientists to track its presence and behavior in various biological systems and experimental contexts. Its unique CAS registry number provides a standardized reference point across scientific databases and literature .

Molecular Structure and Configuration

The molecular structure of glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate is characterized by a glycerol backbone with three specific fatty acid chains attached via ester linkages. The structural arrangement follows a specific pattern that defines its physical and chemical properties .

The compound contains:

  • A glycerol backbone (propane-1,2,3-triol)

  • Two oleic acid (9Z-octadecenoic acid) chains at the sn-1 and sn-2 positions

  • One stearic acid (octadecanoic acid) chain at the sn-3 position

This specific arrangement of fatty acids creates a unique molecular configuration. The presence of the cis (Z) double bonds in the oleic acid chains contributes to the molecule's bent structure, affecting its packing in cellular membranes and its physical properties, particularly its melting point .

The SMILES notation for the compound provides a linear text representation of its structure: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C\CCCCCCCC)OC(=O)CCCCCCC\C=C\CCCCCCCC . This notation encodes the complete molecular structure, including the positions of double bonds and the connectivity of all atoms.

Physical and Chemical Properties

General Physical Properties

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate exhibits physical properties that are characteristic of triacylglycerols with mixed saturated and unsaturated fatty acid chains. Its physical state and behavior are influenced by the presence of unsaturated bonds in two of its fatty acid chains .

PropertyDescription
Physical StateLiquid at room temperature
AppearanceColorless to pale yellow oily liquid
SolubilitySoluble in chloroform and methanol; insoluble in water
Storage ConditionsRecommended storage at -20°C
StabilitySusceptible to oxidation due to unsaturated bonds

The compound's melting point is lower than that of fully saturated triacylglycerols due to the presence of cis double bonds in the oleic acid chains, which create kinks in the molecular structure and prevent tight packing of molecules . This property is significant for its function in biological membranes and its role in natural oils.

Occurrence and Distribution

Natural Sources

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate occurs naturally in various plant and animal lipid sources. Its distribution in these sources varies depending on the specific organism and environmental conditions .

SourceRelative AbundanceNotes
Sunflower oilMinor componentPresent alongside other triacylglycerols
Corn oilDetectedPart of the complex lipid profile
Soybean oilDetectedContributing to oil properties
Ostrich oilPresentAnimal-derived source
Other vegetable oilsVariableConcentration depends on plant species and growing conditions

Biosynthesis

The biosynthesis of glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate in living organisms follows pathways common to triacylglycerol synthesis, with specific steps that determine the positioning of particular fatty acids on the glycerol backbone .

The general biosynthetic pathway involves:

  • Activation of fatty acids (oleic acid and stearic acid) to form acyl-CoA derivatives.

  • Sequential esterification of these activated fatty acids onto glycerol-3-phosphate through the action of specific acyltransferases.

  • Regiospecific positioning of oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position is regulated by the substrate specificity of these enzymes.

  • Dephosphorylation of the intermediate phosphatidic acid to form a diacylglycerol.

  • Final esterification to incorporate the third fatty acid, completing the triacylglycerol structure.

Research in mammary epithelial cells has shown that the synthesis of specific triacylglycerols like glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate can be influenced by the availability and concentration of particular fatty acids in the cellular environment . This suggests a degree of metabolic flexibility in the biosynthetic pathways leading to this compound.

Biological Significance

Metabolic Functions

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, like other triacylglycerols, plays essential roles in various metabolic processes within living organisms. Its specific fatty acid composition gives it particular importance in certain biological contexts .

The primary metabolic functions include:

  • Energy storage: Serves as a compact, high-energy reservoir that can be mobilized during periods of energy demand.

  • Thermal insulation: In animals, contributes to adipose tissue that provides insulation against temperature fluctuations.

  • Organ protection: Forms part of the cushioning fat that protects vital organs from mechanical trauma.

  • Cell membrane formation: Components derived from its metabolism can be incorporated into phospholipids that form cell membranes.

Research on mammary epithelial cells has demonstrated that the metabolism of specific triacylglycerols, including those with oleic and stearic acid components, is responsive to changing nutritional and hormonal signals . This metabolic flexibility is crucial for organisms to adapt to varying environmental and physiological conditions.

Health Implications

The presence and metabolism of glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate have several implications for health, particularly related to cardiovascular function and lipid metabolism .

Key health-related aspects include:

  • Cardiovascular effects: The combination of unsaturated oleic acid chains and saturated stearic acid may influence blood lipid profiles differently than triacylglycerols containing only saturated or only unsaturated fatty acids.

  • Antioxidant potential: The unsaturated bonds in the oleic acid portions may contribute to free radical scavenging, potentially offering some protection against oxidative stress.

  • Cellular signaling: May participate in various lipid-mediated cellular signaling pathways, influencing cell growth, differentiation, and inflammatory responses.

Experimental studies have shown that different fatty acids affect mammary epithelial cell viability and lipid metabolism differently, with unsaturated fatty acids generally being less cytotoxic at higher concentrations compared to saturated fatty acids . These findings suggest that the specific composition of triacylglycerols like glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate may have nuanced effects on cellular health and function.

Analytical Methods and Research Applications

Detection and Quantification Techniques

Several analytical methods have been developed for the detection and quantification of glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate in various matrices. These techniques are essential for research, quality control, and understanding the compound's role in biological systems .

Analytical MethodApplicationAdvantages
High-Performance Liquid Chromatography (HPLC)Separation and quantificationHigh resolution, suitable for complex mixtures
Gas Chromatography-Mass Spectrometry (GC-MS)Structural identification, quantificationHigh sensitivity, structural information
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterizationDetailed structural information, non-destructive
Mass SpectrometryMolecular weight determination, fragmentation patternHigh sensitivity, specific identification
Thin-Layer Chromatography (TLC)Rapid screeningSimple, cost-effective

The choice of analytical method depends on the specific research question, the sample matrix, and the required sensitivity and specificity. For complex biological samples, combinations of these techniques may be employed to achieve comprehensive analysis .

Research Applications

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate has been utilized in various research contexts to investigate lipid metabolism, cell biology, and nutritional science. Its defined structure makes it valuable for controlled experimental studies .

Research applications include:

  • Investigation of triacylglycerol metabolism in mammalian cells, particularly studying the effects of specific fatty acid compositions on lipid synthesis and storage.

  • Examination of lipid droplet formation and dynamics in various cell types, including mammary epithelial cells where lipid metabolism is especially active.

  • Studies on the effects of dietary fats with mixed fatty acid compositions on health parameters such as blood lipid profiles and inflammatory markers.

  • Development and testing of analytical methods for complex lipid analysis in biological samples and food products.

Researchers have employed this compound in studies of mammary lipogenesis, demonstrating that cells respond differently to various 18-carbon fatty acids (stearate, oleate, and linoleate) in terms of cellular viability and triacylglycerol synthesis . Such studies contribute to our understanding of how specific lipid structures influence cellular functions and metabolic processes.

Comparative Lipid Biochemistry

Structural Relatives and Comparisons

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate belongs to a family of structurally related triacylglycerols that differ in their fatty acid composition and arrangement. Understanding these structural relationships provides insight into the spectrum of lipid structures and their diverse functions .

CompoundFatty Acid CompositionKey Differences
Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoateTwo oleic acids (sn-1, sn-2), one stearic acid (sn-3)Subject compound
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoateTwo oleic acids (sn-1, sn-3), one stearic acid (sn-2)Different positional isomer
Glycerol tri-(9Z-octadecenoate)Three oleic acidsFully unsaturated triolein
Glycerol trioctadecanoateThree stearic acidsFully saturated tristearin
Glycerol 1-(9Z-octadecenoate) 2,3-dioctadecanoateOne oleic acid (sn-1), two stearic acids (sn-2, sn-3)Different ratio of unsaturated to saturated fatty acids

The position and number of unsaturated fatty acids in these various triacylglycerols significantly influence their physical properties, particularly melting points and crystal structure. These structural variations also affect their metabolic processing and biological functions .

Structure-Function Relationships

The specific arrangement of fatty acids in glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate contributes to its unique functional properties in biological systems and potential applications. These structure-function relationships are critical to understanding its role in living organisms .

Key structure-function considerations include:

  • Physical state and fluidity: The presence of two unsaturated fatty acids with cis double bonds creates a molecule that is less ordered and more fluid at physiological temperatures compared to fully saturated triacylglycerols.

  • Digestibility and absorption: The specific arrangement of fatty acids on the glycerol backbone can influence how efficiently the molecule is hydrolyzed by digestive lipases and absorbed in the intestine.

  • Metabolic fate: The positional distribution of fatty acids affects the metabolic routing of the molecule, including which fatty acids are preferentially retained during partial hydrolysis and resynthesis.

  • Membrane interactions: The molecular shape and polarity influence how the compound interacts with biological membranes and membrane proteins.

These structure-function relationships explain why specific triacylglycerol structures are found in particular biological contexts and why their metabolism is tightly regulated in living systems . The balance between saturated and unsaturated fatty acids in glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate provides a compromise between stability and fluidity that is advantageous in certain biological contexts.

In laboratory and research settings, glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate serves as a valuable reference compound and experimental tool for various scientific investigations .

Research and laboratory applications include:

  • Use as a standard compound for calibration and method development in lipid analysis.

  • Employment as a defined substrate in enzymatic studies, particularly those involving lipases and phospholipases.

  • Application in cell culture experiments investigating lipid metabolism, storage, and signaling.

  • Utilization in model membrane systems to study the effects of specific lipid compositions on membrane properties.

The availability of pure or well-defined mixtures of triacylglycerols, including glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, enables researchers to conduct controlled experiments that elucidate lipid biochemistry and physiology . Commercial suppliers provide this compound in various purities and formulations suitable for different research applications, facilitating advances in our understanding of lipid biology.

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